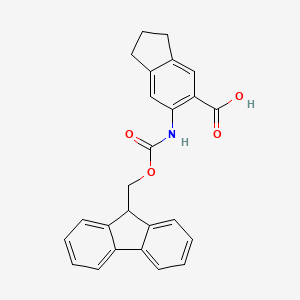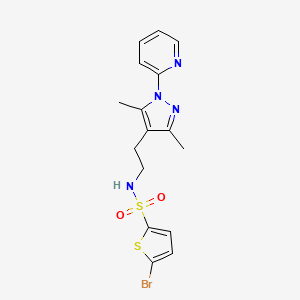
5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17BrN4O2S2 and its molecular weight is 441.36. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
One study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. The research involved creating pyran, pyridine, and pyridazine derivatives, among others, and evaluating their antibacterial activities. Notably, eight compounds exhibited high antibacterial activities, showcasing the potential of such chemical structures in developing novel antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Catalysis and Reaction Efficiency
Another study introduced a novel N-bromo sulfonamide reagent, used as a highly efficient catalyst for synthesizing bis(pyrazol-5-ol) derivatives. This methodology highlighted the use of non-toxic materials, high yields, and clean workup, demonstrating the chemical's utility in facilitating complex organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Antimicrobial and Antioxidant Properties
Research on novel sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine has shown significant antimicrobial and antioxidant properties. This study synthesized a series of compounds that exhibited excellent activity against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs. Additionally, some compounds demonstrated notable antioxidant scavenging activity, underscoring the multifunctional potential of such chemical structures in medical and pharmaceutical research (Variya, Panchal, & Patel, 2019).
Antiproliferative Activity
A study on N,N-dimethylbenzenesulfonamide derivatives investigated their antiproliferative activity against the human breast cancer cell line MCF-7. The research identified several compounds with higher antiproliferative activity than doxorubicin, a known anticancer drug. This highlights the potential of such compounds in cancer research, particularly in designing new therapeutic agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Electronic and Optical Applications
A study explored the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active compounds. The research synthesized a ligand incorporating a sulfonamide group and studied its coordination with metal ions. This work contributes to the understanding of the electronic structure of such compounds and their potential applications in materials science (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).
Propiedades
IUPAC Name |
5-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S2/c1-11-13(12(2)21(20-11)15-5-3-4-9-18-15)8-10-19-25(22,23)16-7-6-14(17)24-16/h3-7,9,19H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCIHACIUYXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)

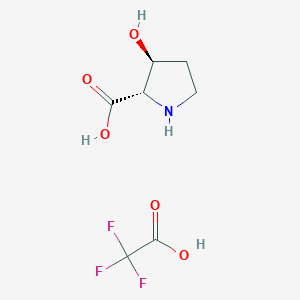

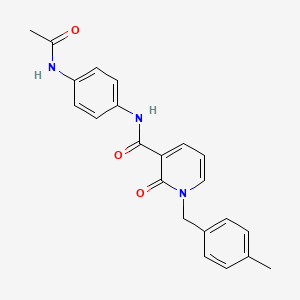
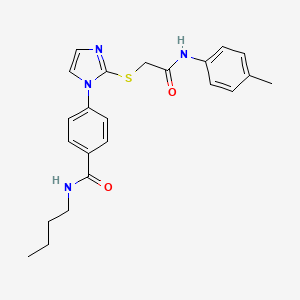
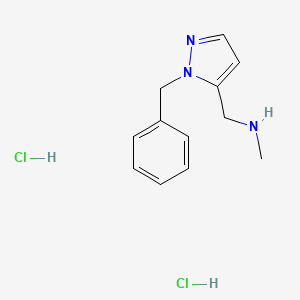
![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)
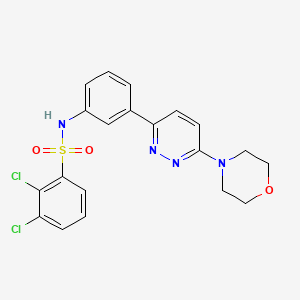
![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)
![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)
![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)
